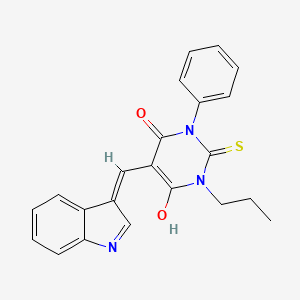![molecular formula C18H19N3O5S B11607570 3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607570.png)
3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including methoxy groups, an aldehyde group, and a benzisothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzaldehyde: This can be achieved through the methylation of gallic acid followed by oxidation.
Synthesis of 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: This intermediate can be synthesized by reacting 1,2-benzisothiazole-3-one with methylhydrazine under controlled conditions.
Condensation Reaction: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 3,4,5-trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone involves its interaction with specific molecular targets. The methoxy groups and the benzisothiazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzaldehyde moiety but lacks the benzisothiazole group.
1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: Contains the benzisothiazole group but lacks the trimethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
特性
分子式 |
C18H19N3O5S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
N-methyl-1,1-dioxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H19N3O5S/c1-21(18-13-7-5-6-8-16(13)27(22,23)20-18)19-11-12-9-14(24-2)17(26-4)15(10-12)25-3/h5-11H,1-4H3/b19-11+ |
InChIキー |
JIZLEFWLCYQGHQ-YBFXNURJSA-N |
異性体SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11607502.png)
![3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11607506.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607507.png)
![N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11607515.png)
![(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607523.png)
![4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11607529.png)
![2,6-Dimethylphenyl {[7-(3-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether](/img/structure/B11607533.png)
![2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11607534.png)
![ethyl (5E)-2-methyl-5-[4-(methylsulfanyl)benzylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607555.png)
![3-[(3-chloro-4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11607561.png)

![(7Z)-3-(3-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607579.png)
![methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11607585.png)

